molecular formula C9H8N2O2 B1296457 3-methylquinazoline-2,4(1H,3H)-dione CAS No. 607-19-2

3-methylquinazoline-2,4(1H,3H)-dione

Cat. No. B1296457
CAS RN: 607-19-2
M. Wt: 176.17 g/mol
InChI Key: LFGZKCYBINPOTA-UHFFFAOYSA-N
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Patent
US04771051

Procedure details

6 g isatoic anhydride was stirred in 100 ml dry tetrahydrofurane(THF) and methylamine was passed through the mixture for 5 min. The resulting solution was evaporated and the residue was again dissolved in THF (100 ml) and charged with 15 ml 30% phosgene solution in toluene. The mixture was heated to reflux and additional 15 ml phosgene solution was added. After 4 hours reflux the mixture was cooled and evaporated to dryness. The residue was treated with water and the crystals were collected by filtration. The yield was 3.5 g. M.p. 240.4°-240.5° C.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrahydrofurane(THF)
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6][C:5](=O)[O:4][C:2]2=[O:3].[CH3:13][NH2:14]>>[CH3:13][N:14]1[C:2](=[O:3])[C:1]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][C:5]1=[O:4]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Name
tetrahydrofurane(THF)
Quantity
100 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solution was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was again dissolved in THF (100 ml)
ADDITION
Type
ADDITION
Details
charged with 15 ml 30% phosgene solution in toluene
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
additional 15 ml phosgene solution was added
TEMPERATURE
Type
TEMPERATURE
Details
After 4 hours reflux the mixture
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
The residue was treated with water
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration

Outcomes

Product
Name
Type
Smiles
CN1C(NC2=CC=CC=C2C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.